4-chloro-2-nitro-N-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
4-Chloro-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom and a nitro group, along with a triazole ring attached via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the chlorine atom.
Triazole Formation: The nitro-substituted benzamide is then reacted with 4H-1,2,4-triazole in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: The nitro group in 4-chloro-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 4-amino-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazole ring may also play a role in binding to biological targets, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
4-Chloro-2-nitrophenol: Shares the chloro and nitro substituents but lacks the triazole ring.
4-Chloro-2-nitrotoluene: Similar structure but with a methyl group instead of the amide linkage.
4-Chloro-3-nitrophenol: Similar but with the nitro group in a different position.
Uniqueness: 4-Chloro-2-nitro-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other nitro and chloro-substituted benzamides, potentially enhancing its bioactivity and making it a valuable compound for further research and development.
Properties
CAS No. |
333346-96-6 |
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Molecular Formula |
C9H6ClN5O3 |
Molecular Weight |
267.63 g/mol |
IUPAC Name |
4-chloro-2-nitro-N-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C9H6ClN5O3/c10-6-1-2-7(8(3-6)15(17)18)9(16)13-14-4-11-12-5-14/h1-5H,(H,13,16) |
InChI Key |
XVKSJPUQEHIEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NN2C=NN=C2 |
solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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